Pemaglitazar

Description

Contextualization within Peroxisome Proliferator-Activated Receptor (PPAR) Ligands

Pemaglitazar is recognized for its activity as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). ontosight.ai PPARs are a group of nuclear receptor proteins that function as ligand-regulated transcription factors, playing essential roles in regulating the expression of genes involved in cellular differentiation, development, and metabolism, including carbohydrate, lipid, and protein metabolism. nih.gov There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ, each encoded by different genes and having distinct tissue distribution and roles. nih.govmdpi.com PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver and brown adipose tissue. PPARγ is primarily found in adipose tissue. mdpi.com PPARβ/δ is mainly expressed in the gut, kidney, and heart. mdpi.com

PPARs exert their effects by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes. nih.gov Upon ligand binding, the PPAR-RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins, which in turn modulate the transcription of target genes. nih.govreactome.org

Synthetic PPAR ligands, such as fibrates (activating PPARα) and thiazolidinediones (activating PPARγ), have been developed and utilized for treating conditions like dyslipidemia and diabetes. nih.gov this compound, as a PPARγ agonist belonging to the thiazolidinedione class, influences the expression of genes involved in glucose and lipid metabolism by activating PPARγ. ontosight.ai This activation is understood to enhance insulin (B600854) sensitivity, improve glucose uptake in tissues, and inhibit hepatic glucose production, suggesting its potential to reduce blood glucose levels and improve insulin resistance. ontosight.ai

Historical Research Trajectory and Rationale for Preclinical Investigation

The development of this compound has been part of the broader research effort aimed at exploring the therapeutic potential of PPARγ activation. ontosight.ai The rationale for investigating compounds like this compound stems from the established role of PPARγ in metabolic regulation, particularly its influence on insulin sensitivity and glucose homeostasis. ontosight.ainih.gov Preclinical investigation of PPARγ agonists, including TZDs, has aimed to understand their mechanisms of action and evaluate their potential benefits in conditions like type 2 diabetes mellitus and metabolic syndrome. ontosight.ainih.gov

The historical trajectory of research into PPARγ agonists has also involved efforts to develop compounds that retain the beneficial metabolic effects while potentially minimizing undesirable side effects associated with earlier generations of TZDs. ontosight.ai Preclinical studies are a crucial step in the drug development process, involving in vitro and in vivo research to assess the pharmacological profile and potential efficacy of a compound before human trials. nih.govnih.govusitc.gov The preclinical investigation of this compound would have focused on characterizing its interaction with PPARγ, its effects on glucose and lipid metabolism in relevant models, and understanding the cellular and molecular events triggered by its activation of the receptor. ontosight.ainih.gov

While specific detailed preclinical research findings for this compound were not extensively detailed in the provided search results, the general rationale for its preclinical investigation aligns with the broader research goals for PPARγ agonists: to leverage their role as lipid sensors and regulators of lipid and glucose metabolism for therapeutic benefit. nih.gov

Structure

3D Structure

Properties

CAS No. |

496050-39-6 |

|---|---|

Molecular Formula |

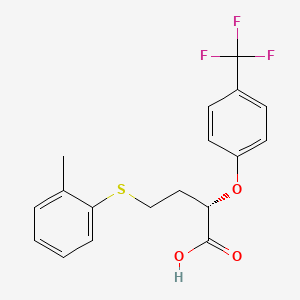

C18H17F3O3S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |

InChI |

InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1 |

InChI Key |

YDTVNTDYQGJBOX-HNNXBMFYSA-N |

SMILES |

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |

Isomeric SMILES |

CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Pemaglitazar

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pemaglitazar exerts its effects by acting as an agonist for PPARs. ontosight.ainih.govtargetmol.cncymitquimica.com PPARs are members of the nuclear receptor superfamily and function as ligand-inducible transcription factors. doc-developpement-durable.org Upon binding a ligand, PPARs undergo conformational changes that enable them to regulate the expression of target genes. proteopedia.orgnih.govmdpi.com This mechanism is central to the biological activities of compounds like this compound.

Specificity and Potency for PPARγ and PPARα

This compound is described as a dual agonist targeting both PPARα and PPARγ. nih.govtargetmol.cncymitquimica.com PPARα is highly expressed in metabolically active tissues such as the liver, kidney, heart, and muscle, where it primarily regulates genes involved in lipid and lipoprotein metabolism. doc-developpement-durable.orgsigmaaldrich.commdpi.com PPARγ is predominantly found in adipose tissue, the colon, and the immune system, and is involved in the regulation of insulin (B600854) sensitivity, inflammation, fatty acid storage, and glucose metabolism. doc-developpement-durable.orgmdpi.comnih.gov The development of this compound aimed to leverage the beneficial effects of PPAR activation. ontosight.ai While classified as a dual agonist, one source also refers to it as a "selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist," highlighting its significant activity on PPARγ. ontosight.ai Precise comparative potency data (e.g., EC50 values) for this compound on PPARα versus PPARγ were not available in the consulted sources.

Ligand Binding Domain Interactions and Conformational Changes of PPARs

PPARs possess a C-terminal ligand-binding domain (LBD) which is the site of ligand docking. sigmaaldrich.com This domain has a large binding pocket capable of interacting with a variety of ligands. proteopedia.org The binding of an agonist like this compound to the LBD triggers conformational changes, notably affecting the activation function-2 (AF-2) domain. proteopedia.orgnih.govmdpi.com These conformational changes are crucial for the subsequent recruitment of co-regulatory factors. proteopedia.orgnih.gov Agonist binding can lead to either dramatic or subtle changes in the LBD structure, which stabilize a charge clamp between helices H3 and H12, facilitating interactions with coactivators. proteopedia.org A two-step model has been proposed for the binding of small molecule agonists to the PPARγ LBD, involving an initial rapid encounter followed by a subsequent conformational change in the protein. nih.gov

Transcriptional Regulation and Gene Expression Modulation by this compound

The primary mechanism by which this compound modulates gene expression is through the activation of PPARs, which function as ligand-dependent transcription factors. ontosight.ainih.govnih.gov This regulation involves the formation of heterodimers, binding to specific DNA sequences, and the recruitment or dissociation of co-regulatory proteins. nih.govsigmaaldrich.com

Heterodimerization with Retinoid X Receptors (RXR)

PPARs, including PPARα and PPARγ, regulate gene expression by forming heterodimers with Retinoid X Receptors (RXR). nih.govproteopedia.orgsigmaaldrich.commdpi.comnih.govnih.gov This heterodimerization, often with RXRα, is essential for most PPAR-DNA interactions and subsequent transcriptional control. proteopedia.orgnih.gov RXR typically functions as a heterodimer partner for various nuclear receptors, playing a key role in diverse signaling pathways. frontiersin.org

Binding to Peroxisome Proliferator Response Elements (PPREs)

The PPAR-RXR heterodimer, activated by ligand binding such as by this compound, regulates gene expression by binding to specific DNA sequences located in the promoter regions of target genes. nih.govsigmaaldrich.commdpi.comnih.gov These DNA sequences are known as Peroxisome Proliferator Response Elements (PPREs). nih.govsigmaaldrich.commdpi.comnih.gov The consensus sequence for a PPRE is commonly described as a direct repeat of two AGGTCA-like sequences separated by a single nucleotide spacer (AGGTCANAGGTCA). nih.gov The PPAR and RXR components of the heterodimer bind to specific parts of this response element. nih.gov

Downstream Signaling Pathways and Cellular Responses

The activation of PPARγ by this compound triggers a cascade of downstream signaling events and cellular responses that contribute to its metabolic and potential anti-inflammatory effects. These responses are mediated through the altered expression of numerous genes regulated by PPARγ.

Regulation of Adipogenesis and Adipocyte Function

PPARγ is a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature adipocytes mdpi.com. This compound, as a PPARγ agonist, promotes adipocyte differentiation, leading to the formation of new, smaller, and more insulin-sensitive adipocytes. This increase in adipocyte number (hyperplasia) can help to accommodate excess lipids, potentially preventing their ectopic deposition in non-adipose tissues like the liver and muscle, which is associated with insulin resistance nih.gov.

Research indicates that the expansion of white adipose tissue in obesity involves the differentiation of new adipocytes from precursor cells, such as adipose perivascular cells nih.gov. PPARγ activation influences the expression of genes crucial for adipocyte development and function, including those involved in lipid uptake, storage, and glucose metabolism within adipose tissue. This can lead to improved insulin sensitivity in adipocytes and enhanced glucose uptake.

Modulation of Hepatic Glucose and Lipid Metabolism

The liver plays a central role in maintaining glucose and lipid homeostasis nih.govnih.gov. This compound influences hepatic metabolism primarily through its effects mediated by PPARγ. Activation of hepatic PPARγ can lead to a reduction in hepatic glucose production, a key contributor to hyperglycemia in conditions like type 2 diabetes ontosight.ai. This is achieved by modulating the expression of genes involved in gluconeogenesis (glucose synthesis) and glycogen (B147801) synthesis nih.gov.

Furthermore, this compound impacts hepatic lipid metabolism. PPARγ activation in the liver can influence the expression of genes involved in fatty acid synthesis, oxidation, and triglyceride storage mdpi.com. Studies with other PPARγ agonists and related compounds have shown effects on hepatic lipid accumulation and the expression of enzymes involved in lipid metabolism mdpi.come-dmj.org. For instance, modulation of genes involved in lipogenesis and lipid storage, such as Scd1, Fas, and Srebp1, has been observed with PPARγ activation mdpi.com.

Influence on Peripheral Glucose Uptake and Utilization

This compound enhances insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue, thereby promoting glucose uptake and utilization ontosight.ai. This effect is mediated, in part, by increasing the expression and translocation of glucose transporters, particularly GLUT4, to the cell membrane mdpi.com. Increased GLUT4 levels facilitate the uptake of glucose from the bloodstream into these tissues, contributing to lower blood glucose levels mdpi.com.

Studies on glucose metabolism highlight the importance of peripheral tissues in glucose disposal mdpi.comnih.gov. While the exact mechanisms for this compound are linked to PPARγ activation, the general principle involves improving the responsiveness of these tissues to insulin, allowing for more efficient glucose uptake and storage as glycogen or utilization for energy.

Anti-inflammatory Molecular Effects Mediated by PPAR Activation

PPARγ agonists are known to possess anti-inflammatory properties, and this is considered a significant downstream effect of PPARγ activation unil.chnih.govnih.govmdpi.comeuropeanreview.org. This compound's activation of PPARγ can modulate inflammatory responses by interfering with pro-inflammatory signaling pathways. A key mechanism involves the transrepression of nuclear factor kappa B (NF-κB), a major transcription factor that regulates the expression of numerous pro-inflammatory genes unil.chmdpi.com.

By inhibiting NF-κB activity, PPARγ agonists can reduce the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-6, and iNOS nih.govmdpi.com. This anti-inflammatory effect is observed in various cell types, including macrophages, which play a crucial role in inflammation in metabolic diseases nih.govnih.govmdpi.com. Research with other PPAR agonists, including dual PPARγ/α agonists like muraglitazar, has demonstrated the ability to inhibit inflammatory gene expression and reduce inflammation in preclinical models nih.govnih.gov.

Impact on Cellular Differentiation and Proliferation in Preclinical Models

Beyond adipogenesis, PPARγ activation can influence the differentiation of other cell types and modulate cellular proliferation unil.chtelight.euembopress.orgnih.govnih.gov. While the primary therapeutic target for this compound is metabolic disease, preclinical studies exploring the broader cellular effects of PPARγ activation have been conducted.

PPARs are involved in regulating cellular differentiation and development in various tissues unil.ch. The impact on proliferation can vary depending on the cell type and context. Some studies suggest that PPARγ activation can inhibit the proliferation of certain cell types, while others indicate a role in promoting the regenerative proliferation of differentiated cells under specific conditions, potentially mediated through pathways like mTORC1 signaling embopress.orgnih.gov. Research into the impact of PPARγ agonists on cellular differentiation and proliferation in preclinical models provides insights into their potential pleiotropic effects.

Preclinical Efficacy Studies in Disease Models of Pemaglitazar

In Vitro Cellular Investigations

In vitro studies using cell-based assays provide valuable insights into the direct effects of a compound on specific cellular pathways and functions. These investigations are crucial for understanding the molecular mechanisms of action.

Cell-Based Assays for PPAR Activation and Transactivation

Peroxisome proliferator-activated receptors (PPARs), including subtypes alpha (PPARα), delta (PPARδ), and gamma (PPARγ), are ligand-activated transcription factors that play key roles in regulating genes involved in energy metabolism, cell proliferation, differentiation, and inflammatory responses. nih.govbiochemjournal.com Cell-based assays are commonly used to measure the ability of a compound to activate or transactivate these receptors. nih.govbiochemjournal.comnih.gov These assays typically involve transfecting cells with a reporter construct containing a PPAR response element linked to a detectable reporter gene, such as luciferase. nih.govnih.goviiab.me Upon activation of the PPAR by a ligand like Pemaglitazar, the receptor binds to the response element, leading to the transcription of the reporter gene and a measurable signal. biochemjournal.comnih.gov Specific antibodies against individual PPAR subtypes can be used to detect their binding to the DNA response element. nih.gov While such assays are standard practice for characterizing PPAR agonists, specific data detailing this compound's activity and transactivation profile in these cell-based systems were not available within the scope of the provided search results.

Gene Expression Profiling in Relevant Cell Lines

Gene expression profiling in relevant cell lines allows for a broader understanding of how a compound influences the transcriptome, revealing changes in the activity of various genes and pathways. This technique typically involves analyzing mRNA levels using methods such as microarrays or RNA sequencing. nih.govnewdrugapprovals.orguni.lustekom.ac.id By comparing the gene expression profiles of cells treated with the compound to those of untreated cells, researchers can identify genes that are up- or down-regulated. newdrugapprovals.orguni.lustekom.ac.id This can provide clues about the compound's mechanism of action and its potential effects on cellular processes relevant to the disease being studied. nih.gov Relevant cell lines for studying metabolic disorders might include hepatocytes, adipocytes, or muscle cells. While gene expression profiling is a powerful tool in preclinical research, specific data on the effects of this compound on gene expression in relevant cell lines were not found in the provided search results.

Cellular Metabolic Flux Analysis and Bioenergetics

Cellular metabolic flux analysis and bioenergetics studies investigate how cells produce and utilize energy. These techniques, such as using extracellular flux analyzers or stable-isotope tracing combined with mass spectrometry, can quantify metabolic rates like oxygen consumption (indicating oxidative phosphorylation) and extracellular acidification (indicating glycolysis). Metabolic flux analysis can provide detailed information about the flow of metabolites through specific biochemical pathways. Alterations in cellular metabolism are implicated in various diseases, including metabolic disorders. Assessing the impact of a compound like this compound on cellular bioenergetics and metabolic fluxes can reveal its effects on energy homeostasis at the cellular level. However, specific data regarding this compound's impact on cellular metabolic flux or bioenergetics were not available in the provided search results.

In Vivo Animal Model Characterization

In vivo studies using animal models are crucial for evaluating the efficacy of a compound in a complex biological system that mimics aspects of human disease. Rodent models are frequently used in preclinical research for metabolic disorders.

Rodent Models of Metabolic Dysfunction (e.g., insulin (B600854) resistance, dyslipidemia)

Rodent models are widely used to study metabolic dysfunction, including insulin resistance and dyslipidemia, which are key features of metabolic syndrome and type 2 diabetes. Diet-induced obesity models, often using high-fat diets in strains like C57BL/6 mice, are common as they can mimic the development of obesity, insulin resistance, hyperglycemia, and dyslipidemia observed in humans. Other models may involve genetic modifications or specific dietary interventions to induce metabolic abnormalities. These models allow researchers to assess the compound's effects on various metabolic parameters, such as blood glucose levels, insulin sensitivity, lipid profiles (cholesterol, triglycerides), and body weight. While rodent models of metabolic dysfunction are standard for evaluating compounds targeting these conditions, specific data on this compound's efficacy in such models were not found in the provided search results.

Evaluation of Hepatic Steatosis and Fibrosis in Animal Models

Hepatic steatosis (fatty liver) and fibrosis are significant complications of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Animal models are used to evaluate the potential of compounds to ameliorate these liver pathologies. Dietary models, such as those using choline-deficient, high-fat diets, are employed to induce hepatic steatosis, inflammation, and fibrosis in rodents, mimicking features of human NASH. Histopathological examination of liver tissue is a primary method for assessing the severity of steatosis and fibrosis in these models.

Adipose Tissue Biology and Remodeling in Animal Models

Preclinical research in animal models plays a significant role in understanding the effects of compounds on adipose tissue biology and remodeling. Studies involving adipose tissue often utilize small animal models like mice and rats, although larger animal models are also employed for adipose tissue engineering strategies aimed at clinical translation nih.gov. For instance, research has explored the use of adipose-derived mesenchymal stem cells (ADSCs) in various animal models, demonstrating their potential in modulating disease progression and promoting tissue repair researchgate.netd-nb.infonih.gov.

Studies in high-fat-diet-induced type 2 diabetes mellitus (T2DM) mice have shown that ADSCs can alleviate insulin resistance through mechanisms involving the enhancement of mitochondrial metabolism in adipose tissue and skeletal muscle frontiersin.org. Furthermore, meta-analyses of preclinical studies have indicated that ADSC-derived exosomes can significantly improve wound healing rates in animal models, including those with diabetic ulcers, by promoting neovascularization, epithelization, and collagen fiber deposition nih.gov.

While the provided search results discuss adipose tissue biology and the use of adipose-derived cells in preclinical models, specific detailed research findings or data tables directly related to the effects of this compound on adipose tissue biology and remodeling in animal models were not prominently featured in the initial search output.

Renal and Cardiovascular Molecular Adaptations in Disease Models

Preclinical studies investigating the effects of compounds on renal and cardiovascular systems often employ various animal models that mimic human disease conditions gubra.dkgubra.dknih.govfrontiersin.orgnih.gov. For renal diseases, models such as surgery-induced chronic kidney disease (CKD), adenine (B156593) diet-induced CKD, anti-glomerular basement membrane (GBM) induced glomerulonephritis, and models of diabetic kidney disease (DKD) are used to assess drug effects on glomerular filtration rate (GFR), renal fibrosis, albuminuria, and glomerulosclerosis gubra.dkgubra.dknih.gov. PPAR agonists, including dual alpha/gamma agonists like this compound, have been investigated for their potential renoprotective effects, particularly in mitigating renal fibrosis by influencing fatty acid oxidation nih.gov.

For cardiovascular diseases, preclinical models aim to recapitulate the complexities of human conditions, although achieving accurate mimicry can be challenging frontiersin.org. Historically, animal models have been used for cardiovascular disease modeling and therapeutic screening, but their ability to fully capture human physiology and predict clinical outcomes is limited frontiersin.orgnih.govrsc.org. Newer approaches, including in vitro and in silico models, are being developed to complement traditional animal studies rsc.orgnih.gov.

The search results indicate that PPAR modulation is a promising target for mitigating renal fibrosis and restoring fatty acid oxidation in experimental renal injury models nih.gov. Preclinical studies on PPARγ agonism have shown antifibrotic effects in models of diabetic and non-diabetic renal fibrosis, suggesting potential renoprotection nih.gov. Restoration of tubular fatty acid oxidation through PPARα or PPARα/β dual agonism has also been shown to reduce renal injury in experimental models of renal fibrosis nih.gov.

While the role of PPAR agonists in renal and cardiovascular contexts is discussed in the search results, specific detailed research findings or data tables directly linking this compound to molecular adaptations in renal and cardiovascular disease models were not explicitly provided.

Methodological Considerations in Preclinical Study Design

Rigorous preclinical study design is essential for generating reliable and translatable results ppd.comnih.govresearchgate.net. Key considerations include the selection of appropriate animal models, defining research endpoints, identifying and validating biomarkers, and employing sound statistical methodologies ppd.comnih.govnih.govresearchgate.net.

Selection of Animal Models and Appropriate Research Endpoints

The selection of animal models is crucial and should be based on their relevance to the human disease being studied ppd.comnih.gov. For preclinical research, commonly used models include mice and rats, which constitute a large majority of laboratory animals used in the United States nih.gov. Genetically modified mouse models present specific considerations due to the influence of background strain genetics, husbandry, and experimental conditions nih.gov. The chosen animal model should ideally mimic the disease phenotype and its underlying causality nih.gov.

Appropriate research endpoints must be defined to measure the efficacy and potential effects of the compound ppd.com. These endpoints should be carefully selected to provide meaningful data related to the disease process and the compound's mechanism of action fda.gov. In pain research, for example, there has been an evolution from relying solely on reflexive withdrawal endpoints to incorporating measures that assess affective and motivational dimensions of pain frontiersin.org.

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are essential tools in drug development, used to predict drug efficacy, monitor disease progression, and assess treatment effects pelagobio.comcrownbio.comprecisionformedicine.com. In preclinical settings, biomarkers are identified and validated using in vitro and in vivo systems crownbio.com. For a biomarker to be clinically valuable, it must be directly linked to the disease mechanism or drug activity and be measurable in accessible biological samples pelagobio.com.

Biomarker discovery can involve unbiased, proteome-wide profiling to identify markers associated with drug response and map affected biological pathways pelagobio.com. Validation is a critical step to ensure the biomarker accurately measures the intended biological parameter and correlates with outcomes crownbio.comprecisionformedicine.comnih.govnih.gov. This process is vital for bridging preclinical and clinical research and improving the likelihood of regulatory approval crownbio.com.

Preclinical Pharmacological Characterization of Pemaglitazar

Pharmacodynamics in Preclinical Systems

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs and their mechanisms of action. In preclinical studies, pharmacodynamics aims to characterize a drug's effects on biological targets and systems, often in the context of disease models. nih.goviiab.me

Dose-Response Relationships and Efficacy in Animal Models

Target Engagement and Receptor Occupancy in Preclinical Tissues

Target engagement and receptor occupancy studies in preclinical tissues aim to confirm that a drug interacts with its intended molecular target in living systems. iiab.me For compounds like Pemaglitazar, which is described as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, these studies would typically involve assessing the binding and activation of PPARα and PPARγ in relevant tissues from treated animals. stekom.ac.id Methods such as receptor binding assays, functional assays measuring downstream signaling pathways, and techniques like autoradiography or PET imaging (for labeled compounds) can be employed to quantify the extent to which the drug occupies its target receptors in different tissues over time and at various dose levels. iiab.me This information is crucial for establishing a link between drug exposure, target modulation, and the observed pharmacological effects. nih.gov Specific data detailing the target engagement and receptor occupancy of this compound in preclinical tissues were not found in the publicly available literature reviewed.

Pharmacokinetics in Preclinical Models

Pharmacokinetics (PK) describes how a drug moves through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies in non-human species are essential for understanding the disposition of a drug candidate and informing subsequent studies, including toxicology and clinical trial design.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

ADME studies in non-human species, such as rodents, dogs, and non-human primates, provide crucial insights into the fate of a drug in a living organism.

Absorption: This describes the process by which the drug enters the systemic circulation from its administration site. Studies evaluate the rate and extent of absorption, often comparing different routes of administration (e.g., oral vs. intravenous). Bioavailability, the fraction of the administered dose that reaches systemic circulation, is a key parameter determined in absorption studies.

Distribution: This refers to the reversible transfer of the drug from the bloodstream to the various tissues and organs of the body. Distribution studies assess how the drug is distributed throughout the body, its affinity for certain tissues, and the extent of plasma protein binding.

Metabolism: This involves the biotransformation of the drug by enzymes in the body, primarily in the liver, into metabolites. Metabolism studies identify the metabolic pathways involved and the enzymes responsible for the drug's biotransformation in different species.

Excretion: This is the irreversible removal of the drug and its metabolites from the body, mainly through urine and feces. Excretion studies determine the routes and rates of elimination.

While these ADME processes are routinely characterized for drug candidates in preclinical development, specific data detailing the absorption, distribution, metabolism, and excretion of this compound in non-human species were not found in the publicly available search results.

Synthetic Chemistry and Structural Biology of Pemaglitazar

Medicinal Chemistry Aspects and Design Principles

Medicinal chemistry is a scientific discipline focused on the design, synthesis, and development of new chemical entities for therapeutic use wikipedia.org. It involves understanding the relationship between chemical structure and biological activity (SAR) to optimize compounds for desired pharmacological profiles wikipedia.org.

Structure-Activity Relationship (SAR) Studies for PPAR Selectivity

SAR studies are crucial in medicinal chemistry to understand how modifications to a compound's structure affect its interaction with biological targets, such as PPARs wikipedia.orgnih.gov. PPARs are ligand-activated transcription factors that play significant roles in glucose and lipid metabolism turkjps.orgmdpi.com. There are three main subtypes: PPARα, PPARβ (or δ), and PPARγ turkjps.org. Pemaglitazar is characterized as a dual PPARα/γ agonist nih.gov.

Designing selective PPAR ligands involves understanding the structural variations between the ligand-binding domains (LBDs) of the different PPAR isoforms turkjps.org. While PPARα and PPARγ LBDs share a high percentage of similarity, minor differences in topology and amino acid residues contribute to ligand specificity turkjps.org. SAR studies aim to identify structural features of ligands that favor binding and activation of specific PPAR subtypes nih.gov. For instance, some studies on PPARγ agonists like rosiglitazone (B1679542) have investigated how modifications affect transrepression activity and selectivity over transactivation nih.gov. Achieving dual PPARα/γ agonistic activity can be influenced by the nature of hydrophobic tails and linkers in the ligand structure, although the precise structural requirements for optimal dual activity are still being investigated turkjps.org.

Design Strategies for Enhanced Pharmacological Profile

The design of compounds like this compound aims to achieve a favorable pharmacological profile, which for PPAR agonists often involves balancing efficacy in improving metabolic parameters with minimizing potential side effects associated with earlier generations of these drugs ontosight.ai. Design strategies in medicinal chemistry utilize various approaches, including structure-based drug design (SBDD), which leverages the 3D structures of target proteins to guide the design of ligands nih.govhelmholtz-hips.de. Computational methods are often employed in the structural analysis and design of lead compounds wikipedia.orgnih.gov. The goal is to design molecules that exhibit specific binding modes and effectively modulate the activity of the target receptors mdpi.com.

Synthetic Methodologies for this compound

The synthesis of a pharmaceutical compound involves developing reliable and efficient chemical routes to produce the molecule.

Key Synthetic Routes and Intermediate Compounds

While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of complex organic molecules typically involves multiple steps and the use of key intermediate compounds google.com. Process chemistry focuses on developing and optimizing these synthetic routes for larger-scale production acs.orgabpi.org.uk. This includes evaluating different alternative synthetic pathways to find the most efficient, cost-effective, and safe method abpi.org.uk. Intermediate compounds are molecules formed during the steps of a synthesis before the final product is obtained google.com.

Stereoselective Synthesis Approaches

This compound possesses a defined stereocenter with (S) configuration nih.gov. Stereoselective synthesis is a crucial aspect of pharmaceutical chemistry, focusing on methods to produce a desired stereoisomer with high purity youtube.comnih.gov. This is important because different stereoisomers of a compound can have different pharmacological activities, safety profiles, and metabolic fates. Achieving stereoselectivity in synthesis can involve various techniques, such as using chiral catalysts, chiral auxiliaries, or performing reactions under conditions that favor the formation of one stereoisomer over others youtube.comnih.gov.

Process Chemistry Considerations for Research Scale Production

Process chemistry is concerned with the scale-up and optimization of chemical reactions to produce compounds in larger quantities, moving from laboratory scale to research scale and eventually to commercial production acs.orgabpi.org.ukpharmaron.com. For research scale production, process chemists focus on developing synthetic routes that are safe, reproducible, and efficient acs.orgmt.com. This involves evaluating reaction conditions, identifying and controlling impurities, and ensuring the quality of the synthesized material abpi.org.ukmt.com. The goal is to have a robust process that can reliably produce the compound in the required quantities for further research and testing abpi.org.ukpharmaron.com.

Co-crystallography and Receptor-Ligand Interactions

Co-crystallography, specifically X-ray crystallography of ligand-bound receptor complexes, is a powerful technique used to determine the three-dimensional structure of a protein in complex with its binding partner. This provides direct visualization of how a ligand, such as this compound, fits into the ligand-binding pocket (LBP) of a receptor, revealing key interaction points and conformational changes induced upon binding. The PPARs, belonging to the nuclear receptor superfamily, are ligand-activated transcription factors that play significant roles in metabolism. nih.govgenome.jp Their ligand-binding domains (LBDs) are known to accommodate various lipophilic ligands. elifesciences.orgresearchgate.net

Research involving co-crystallization of PPAR subtypes with various agonists, including fibrates and glitazones, has been instrumental in understanding the structural basis of PPAR activation. mdpi.comnih.govnih.gov These studies have shown that ligand binding to the LBD induces conformational changes, particularly in helix 12 (AF-2 helix), which is critical for recruiting coactivator proteins and initiating transcriptional activity. mdpi.comnih.govplos.org

X-ray Crystallography of this compound-PPAR Complexes

X-ray crystallography has been applied to study the interaction of this compound with PPAR subtypes. Studies have reported obtaining cocrystal structures of this compound with the ligand-binding domains of PPAR delta (PPARδ-LBD) and PPAR gamma (PPARγ-LBD). nih.gov These structures were analyzed using X-ray diffraction to understand the binding mode of this compound within the ligand-binding pocket of these receptors. nih.gov

Specifically, cocrystals of PPARδ-LBD–this compound were obtained without the use of coactivators, while PPARγ-LBD–this compound cocrystals were obtained using the SRC1 coactivator peptide. nih.gov The structures of the PPARδ/γ-LBD–this compound complexes were solved at resolutions of 1.81 Å (PDB ID: 7WGN) and 2.43 Å (PDB ID: 7WGQ), respectively. nih.gov These analyses indicated the presence of a single molecule of this compound in the protein monomer within the LBD, similar to observations with other PPARα-LBD complexes. nih.gov

Molecular Dynamics Simulations of Binding Events

While X-ray crystallography provides high-resolution static structures, molecular dynamics (MD) simulations offer a dynamic view of ligand-receptor interactions over time. MD simulations can reveal the flexibility of the receptor and ligand, explore different binding pathways, and quantify the stability of the complex and the strength of specific interactions. mdpi.comugent.beicm.edu.pl

Although specific detailed MD simulation studies solely focused on this compound were not prominently found in the immediate search results, the application of MD simulations to study the binding of other PPAR agonists and pan-agonists, such as sodelglitazar (B1681033) and chiglitazar, provides a strong precedent for its utility in understanding this compound's interactions. nih.govnih.gov These studies have utilized MD simulations to investigate the binding pockets of PPARs, evaluate the stability of receptor-ligand complexes, and analyze the conformational changes, particularly concerning the AF-2 helix, upon ligand binding. nih.govmdpi.comnih.govnih.gov

MD simulations can complement crystallographic data by providing insights into the dynamic behavior of this compound within the PPAR LBDs, the role of solvent molecules, and the fluctuations of key residues involved in binding and activation. plos.orgfrontiersin.org Such simulations can help to explain the observed binding affinities and subtype selectivity by characterizing the nature and duration of interactions, including hydrogen bonds and hydrophobic contacts, over time. mdpi.comamericanpharmaceuticalreview.com The flexibility of ligands and induced-fit mechanisms upon binding, which are not always fully captured by static crystal structures, can be explored through MD simulations. mdpi.com

Comparative Analysis and Future Research Directions in the Preclinical Context of Pemaglitazar

Comparative Analysis with Other Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Pemaglitazar is characterized as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist. nih.gov This dual activity distinguishes it from selective agonists that target only one PPAR subtype, such as fibrates (primarily PPARα agonists) or thiazolidinediones (TZDs, primarily PPARγ agonists). nih.govnih.gov The development of dual or pan-PPAR agonists like this compound aims to potentially leverage the beneficial effects of activating multiple PPAR subtypes for a more comprehensive therapeutic outcome in complex metabolic disorders. nih.govnih.gov

Distinctive Molecular Features and Selectivity Profiles

The selectivity of a PPAR agonist is determined by its molecular structure and how it interacts with the ligand-binding domain (LBD) of each PPAR subtype. While PPARα, PPARγ, and PPARδ share considerable amino acid identity and three-dimensional structures in their LBDs, subtle differences influence the binding affinity and activation potential of different ligands. nih.gov

This compound's dual PPARα/γ activity suggests that its molecular structure allows it to bind to and activate both receptor subtypes. This contrasts with highly selective agonists like pemafibrate, which has shown high potency and over 2500-fold higher potency for PPARα compared to fenofibric acid in cell-based assays. mdpi.com Understanding the unique binding mode of this compound within the LBDs of PPARα and PPARγ is crucial for explaining its dual selectivity profile. X-ray crystallography and thermodynamic analyses are techniques used in preclinical studies to elucidate these molecular interactions. nih.govmdpi.com

Differential Receptor Activation and Gene Expression Landscapes

The activation of PPAR subtypes by agonists leads to the recruitment of coactivator proteins and subsequent modulation of gene expression. nih.gov Different PPAR agonists, even those targeting the same subtype, can induce distinct conformational changes in the receptor, leading to differential recruitment of coactivators and, consequently, varied gene expression profiles. This concept of "differential receptor activation" contributes to the diverse pharmacological effects observed among PPAR agonists.

As a dual PPARα/γ agonist, this compound would be expected to influence gene expression programs regulated by both receptor subtypes. PPARα activation primarily upregulates genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. PPARγ activation, on the other hand, promotes adipogenesis, improves insulin (B600854) sensitivity, and modulates the expression of genes involved in glucose uptake and utilization. nih.govnih.gov Preclinical studies using techniques like microarray analysis or RNA sequencing can compare the gene expression landscapes induced by this compound versus selective PPARα or PPARγ agonists to understand the unique transcriptional effects of the dual activation. nih.gov

Comparative Preclinical Efficacy in Disease Models

Preclinical studies in various animal models are essential for comparing the efficacy of this compound with other PPAR agonists in relevant disease contexts. Given its dual PPARα/γ activity, this compound has been investigated for conditions where both pathways are implicated, such as type 2 diabetes and dyslipidemia. nih.gov

Comparing this compound's effects on parameters like glucose homeostasis, insulin sensitivity, lipid profiles (e.g., triglycerides, HDL cholesterol), and markers of inflammation and fibrosis in preclinical models of metabolic disease can provide insights into its potential advantages or disadvantages compared to existing therapies. For instance, while PPARα agonists are known to improve dyslipidemia and PPARγ agonists to reduce insulin resistance, a dual agonist might offer combined benefits. nih.govmdpi.com Preclinical studies have evaluated the efficacy of different PPAR agonists in models of diabetic and non-diabetic renal fibrosis, highlighting the potential renoprotective effects of PPARγ agonism. nih.gov

Preclinical efficacy studies often involve various animal models, including genetically modified rodents or diet-induced obesity models, to mimic aspects of human diseases. nih.govnih.gov The choice of model is crucial for assessing the compound's effects on specific disease pathways.

Emerging Research Avenues for this compound

Beyond the primary targets, preclinical research continues to explore novel molecular targets and off-target binding of this compound, as well as investigate its potential in new preclinical disease models.

Exploration of Novel Molecular Targets and Off-Target Binding in Preclinical Studies

Techniques such as broad-spectrum target profiling and in vitro screening assays are employed in preclinical research to identify potential off-target interactions. criver.comresearchgate.netbiorxiv.org Understanding these interactions at an early stage can help predict potential liabilities and inform further development. Preclinical studies aim to assess the specificity of drug candidates and minimize unintended binding. drugdiscoverynews.com

Investigation of this compound in New Preclinical Disease Models

The understanding of PPAR biology and the mechanisms underlying various diseases is constantly evolving. This opens up opportunities to investigate the potential of PPAR agonists like this compound in new preclinical disease models beyond traditional metabolic disorders.

Emerging research avenues could include exploring the effects of this compound in preclinical models of:

Neurodegenerative Diseases: PPARs have been implicated in neuroinflammation and neuronal function. Preclinical studies in models of Alzheimer's or Parkinson's disease, for instance, could investigate if this compound shows any beneficial effects on pathology or behavioral deficits. psychogenics.cominnoserlaboratories.comasceneuron.com PPARα agonists have shown promise in preclinical models of epilepsy by modulating nicotinic acetylcholine (B1216132) receptors. plos.org

Inflammatory Conditions: Given the role of PPARs in modulating inflammatory pathways, this compound could be investigated in preclinical models of various inflammatory diseases. mdpi.com

Fibrotic Disorders: PPAR agonists have shown anti-fibrotic effects in some preclinical models, particularly in the context of renal and hepatic fibrosis. nih.gov Investigating this compound in models of fibrosis in other organs could reveal new therapeutic potential.

Exploring this compound in these new preclinical models requires careful consideration of the disease mechanisms and the potential involvement of PPAR pathways. The use of appropriate animal models that recapitulate key aspects of the human disease is crucial for the translational relevance of such studies. nih.govnih.govmdpi.com

Advanced Computational Modeling and Rational Drug Design Integration

Advanced computational modeling and rational drug design play significant roles in modern drug discovery by enabling researchers to predict molecular interactions, binding affinities, and optimize compound properties in silico before extensive experimental work. guidetopharmacology.orgwikidata.orgciteab.com These methods include techniques such as structure- and ligand-based virtual screening, molecular dynamics simulations, and the application of artificial intelligence and machine learning tools. wikidata.orgciteab.com Rational drug design typically begins with the identification of a biological target and involves designing compounds that can bind effectively to that target. guidetopharmacology.orgjuniperpublishers.com

While computational approaches are increasingly integrated into the preclinical evaluation of potential drug candidates citeab.comprobes-drugs.org, specific detailed research findings on the advanced computational modeling and rational drug design efforts applied directly to this compound were not identified in the consulted literature. The general application of these techniques in drug discovery aims to enhance efficiency and accuracy in identifying promising compounds and understanding their interactions with biological targets. wikidata.org

Combination Studies with Other Molecular Modulators in Preclinical Systems

Preclinical combination studies are essential for evaluating the potential synergistic or additive effects of therapeutic agents and exploring multi-target approaches to disease treatment. researchgate.net Combining molecular modulators that act on different pathways or targets can potentially lead to improved efficacy or overcome mechanisms of resistance.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of Pemaglitazar in preclinical studies?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify the (2S)-stereochemistry and aromatic substituents. High-performance liquid chromatography (HPLC) with a C18 column (e.g., 5 μm, 150 mm × 4.6 mm) and UV detection at 254 nm can assess purity (>98%). Mass spectrometry (e.g., LC-MS/MS) should confirm the molecular ion peak at m/z 424.1 ([M+H]⁺). Report retention times, mobile phase composition, and column temperature to ensure reproducibility .

Q. Which experimental models are optimal for initial pharmacokinetic profiling of this compound?

- Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for in vivo studies. Administer this compound orally (5–50 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Calculate AUC, Cmax, and half-life using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Q. How should solubility and stability be optimized for this compound in formulation studies?

- Methodological Answer : Conduct pH-solubility profiling (pH 1.2–7.4) using shake-flask methods. For stability, store this compound in amber vials at 4°C and assess degradation products via forced degradation studies (e.g., 40°C/75% RH for 4 weeks). Use stabilizers like polyvinylpyrrolidone (PVP) to enhance solid dispersion stability .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and clinical outcomes for this compound be resolved?

- Methodological Answer : Conduct translational studies using humanized PPARα/γ transgenic models to bridge species differences. Perform systematic reviews (PRISMA guidelines) to analyze heterogeneity in trial designs, such as dosing regimens (e.g., 0.5–2 mg/day) or patient stratification (e.g., diabetes vs. dyslipidemia cohorts). Use meta-regression to identify confounding variables (e.g., baseline HbA1c levels) .

Q. What methodological considerations are critical for Phase II trials assessing this compound in comorbid metabolic disorders?

- Methodological Answer : Apply the PICOT framework:

- P : Patients with T2DM and hypertriglyceridemia (n = 200–300).

- I : this compound 1 mg/day vs. placebo.

- C : Standard care (e.g., metformin).

- O : Change in fasting glucose and triglyceride levels at 24 weeks.

- T : Double-blind, randomized design with adaptive futility analysis.

Ensure power ≥80% (α = 0.05) and pre-specified subgroup analyses for PPARγ polymorphisms .

Q. How can meta-analysis frameworks reconcile conflicting findings across this compound studies?

- Methodological Answer : Use Cochrane Review Manager to pool data from ≥5 RCTs. Assess heterogeneity via I² statistics (I² >50% indicates high heterogeneity). Perform sensitivity analyses excluding studies with high risk of bias (e.g., incomplete outcome data). Report outcomes using standardized mean differences (SMDs) for continuous variables (e.g., lipid levels) .

Q. What strategies enhance PPARα/γ selectivity in this compound derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions. Synthesize analogs with modified sulfanyl or phenoxy groups and test in PPARα/γ reporter assays (e.g., GAL4-hybrid system). Prioritize compounds with EC50 ratios (PPARγ/PPARα) <1.5 to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.